molecular formula C21H31BClNO4 B13719626 [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester

Cat. No.: B13719626
M. Wt: 407.7 g/mol
InChI Key: NMXPOPRCZWVKPR-UHFFFAOYSA-N
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Description

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylcarbamic acid tert-butyl ester moiety and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester typically involves multiple steps. One common approach includes the following steps:

    Formation of the Dioxaborolan Group: The dioxaborolan group can be introduced through a reaction between a suitable boronic acid derivative and a chlorinated aromatic compound under specific conditions.

    Cyclopropylcarbamic Acid Ester Formation: The cyclopropylcarbamic acid tert-butyl ester moiety is synthesized separately, often involving the reaction of cyclopropylamine with tert-butyl chloroformate.

    Coupling Reaction: The final step involves coupling the dioxaborolan-containing intermediate with the cyclopropylcarbamic acid ester under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the dioxaborolan group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the dioxaborolan group reacts with halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The cyclopropylcarbamic acid ester moiety may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares the dioxaborolan group but differs in other structural aspects.

    tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydroxybenzoate: Contains a similar ester moiety but with different functional groups.

Uniqueness

  • The combination of the dioxaborolan group and the cyclopropylcarbamic acid ester moiety in [2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester provides unique reactivity and potential applications not found in the similar compounds listed above.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H31BClNO4

Molecular Weight

407.7 g/mol

IUPAC Name

tert-butyl N-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C21H31BClNO4/c1-19(2,3)26-18(25)24(16-9-10-16)13-14-12-15(8-11-17(14)23)22-27-20(4,5)21(6,7)28-22/h8,11-12,16H,9-10,13H2,1-7H3

InChI Key

NMXPOPRCZWVKPR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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